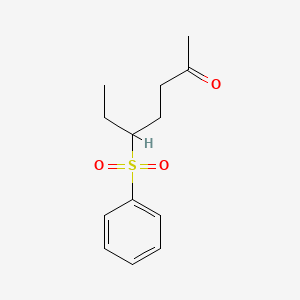
5-(Benzenesulfonyl)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)heptan-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)heptan-2-one typically involves the reaction of benzenesulfonyl chloride with heptan-2-one under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinyl or benzenesulfide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
5-(Benzenesulfonyl)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)heptan-2-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group of the compound and the serine residue in the enzyme’s active site, leading to the formation of a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
Heptan-2-one: A simple ketone used as a starting material in organic synthesis.
Benzenesulfonic acid: An oxidation product of benzenesulfonyl compounds.
Uniqueness
5-(Benzenesulfonyl)heptan-2-one is unique due to its combined structural features of a benzenesulfonyl group and a heptan-2-one backbone. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
62692-50-6 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
5-(benzenesulfonyl)heptan-2-one |
InChI |
InChI=1S/C13H18O3S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
CTLPDNDJSFUFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
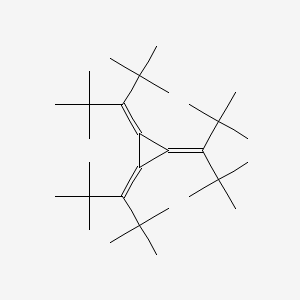
silane](/img/structure/B14515169.png)
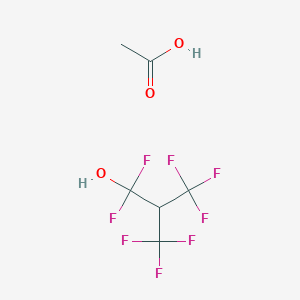

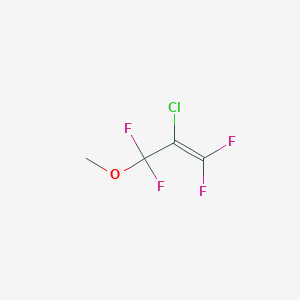
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
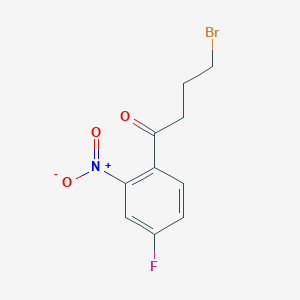
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
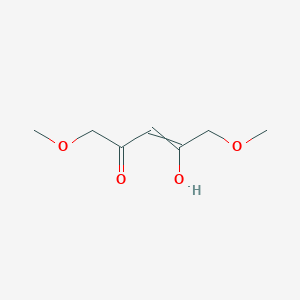
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)

